PF-4708671 - 1255517-76-0

PF-4708671

Catalog Number: EVT-287254
CAS Number: 1255517-76-0
Molecular Formula: C19H21F3N6
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PF-4708671 is a cell-permeable, synthetic small molecule classified as a selective inhibitor of p70 ribosomal S6 kinase 1 (S6K1). [, ] S6K1 is a serine/threonine kinase downstream of the mammalian target of rapamycin complex 1 (mTORC1) signaling pathway. [, , ] This pathway is crucial in regulating cell growth, proliferation, protein synthesis, and metabolism. [, , ] Due to its highly selective nature, PF-4708671 is widely employed in scientific research to investigate the specific roles of S6K1 within the intricate mTORC1 pathway. [, , ]

Future Directions
  • Further Investigation of Off-Target Effects: Despite being considered highly selective, some studies have reported off-target effects of PF-4708671, such as its ability to inhibit mitochondrial complex I activity. [] Future research should focus on thoroughly characterizing its off-target effects to avoid misinterpretations in experimental results.

PF-4708671 is a novel, cell-permeable, and highly specific inhibitor of p70 ribosomal S6 kinase 1 (p70S6K1) []. It is used in the micromolar concentration range to dissect signaling pathways downstream of mTORC1 and to study the function of p70S6K1 []. Below are several related compounds identified from the provided research articles:

LY2584702

  • Compound Description: LY2584702 is a potent and selective inhibitor of p70S6K1. Unlike PF-4708671, LY2584702 does not inhibit the ω-oxidation of Leukotriene B4 (LTB4) by intact neutrophils or by recombinant CYP4F3A [].
  • Relevance: Both LY2584702 and PF-4708671 are p70S6K1 inhibitors, but they exhibit different selectivity profiles. While both can inhibit S6 phosphorylation, PF-4708671 additionally inhibits CYP4F3A, impacting LTB4 metabolism, whereas LY2584702 does not share this activity []. This difference highlights the potential for off-target effects even within a class of targeted inhibitors.

A77 1726

  • Compound Description: A77 1726 is the active metabolite of Leflunomide, an anti-rheumatoid arthritis drug. It inhibits dihydroorotate dehydrogenase (DHO-DHase), a rate-limiting enzyme in de novo pyrimidine nucleotide synthesis. It also inhibits the activity of p70S6K1, which in turn inhibits carbamoyl-phosphate synthetase (CAD), another key enzyme in the pyrimidine nucleotide synthesis pathway [].

Brequinar Sodium (BQR)

  • Compound Description: BQR is a specific inhibitor of dihydroorotate dehydrogenase (DHO-DHase), a key enzyme involved in the de novo synthesis of pyrimidine nucleotides [].

Uridine

  • Compound Description: Uridine is a nucleoside that is a fundamental building block of RNA. It is involved in various cellular processes, including pyrimidine nucleotide synthesis [].
  • Relevance: Exogenous uridine can restore intracellular pyrimidine nucleotide levels, effectively blocking the antiviral activity of compounds that target this pathway, including PF-4708671, A77 1726, and BQR []. This emphasizes that the antiviral effects observed for these inhibitors are indeed linked to their disruption of pyrimidine nucleotide synthesis. Uridine serves as a rescue agent in this context.

Rapamycin (Sirolimus)

  • Compound Description: Rapamycin is a clinically approved drug and a well-known allosteric inhibitor of mTORC1 []. It is a potent immunosuppressant and is also being investigated for its anti-cancer properties [].

OSI-906

  • Compound Description: OSI-906 is an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R), currently under investigation in clinical trials as an anti-cancer agent [, ].
  • Relevance: While OSI-906 targets IGF-1R and PF-4708671 targets p70S6K1, both compounds demonstrate enhanced antiproliferative effects when used in combination in colorectal cancer cells in vitro and in vivo [, ]. This synergistic effect suggests an interaction between the IGF-1R and p70S6K1 pathways in promoting cancer cell survival and growth.

SB216763

  • Compound Description: SB216763 is a selective inhibitor of glycogen synthase kinase 3β (Gsk3β) [].
  • Relevance: PF-4708671 enhances platelet aggregation through a mechanism involving increased Akt and Gsk3β phosphorylation []. SB216763, by inhibiting Gsk3β, can further enhance the pro-thrombotic effects of PF-4708671 []. This suggests a potential interaction between these pathways in platelet activation.

4EGI-1

  • Compound Description: 4EGI-1 is an inhibitor of the interaction between eukaryotic translation initiation factor 4E (eIF4E) and eIF4G []. This interaction is crucial for the initiation of cap-dependent translation.

MK2206

  • Compound Description: MK2206 is a specific inhibitor of Akt, a serine/threonine kinase involved in various cellular processes, including cell growth, proliferation, and survival [].
  • Relevance: MK2206 inhibits cell size increase in skeletal muscle satellite cells, which is also observed with the S6K1 inhibitor PF-4708671. This suggests that both Akt and S6K1, downstream effectors of the mTOR pathway, are crucial for mediating the effects of IGF-1 on cell size [].
Overview

PF-4708671 is a highly specific and cell-permeable inhibitor of p70 ribosomal S6 kinase 1, a key regulator of protein synthesis and cell growth downstream of the mechanistic target of rapamycin complex 1. It exhibits an inhibitory concentration (IC50) value of approximately 160 nM, making it effective in modulating S6K1 activity. This compound has garnered attention in various research fields due to its potential therapeutic applications, particularly in cancer and neurological disorders.

Source and Classification

PF-4708671 was developed by Pfizer and is classified as a piperazinyl-pyrimidine compound. It is primarily recognized for its ability to inhibit the phosphorylation activity of p70 ribosomal S6 kinase 1, which plays a crucial role in cellular signaling pathways involved in growth and metabolism. The compound is available through various suppliers, including Sigma-Aldrich and APExBIO, for research purposes.

Synthesis Analysis

The synthesis of PF-4708671 involves multiple steps typical for piperazinyl-pyrimidine derivatives. While specific details on the synthetic route are proprietary, it generally includes the following stages:

  1. Formation of the pyrimidine core: This involves condensation reactions that yield the pyrimidine structure.
  2. Piperazine ring formation: The piperazine moiety is typically introduced through nucleophilic substitution reactions.
  3. Purification: The final product undergoes purification processes such as crystallization or chromatography to ensure high purity levels suitable for biological assays.

Technical details regarding yield percentages and reaction conditions are often proprietary but are critical for reproducibility in laboratory settings.

Molecular Structure Analysis

PF-4708671's molecular structure can be described as follows:

  • Molecular Formula: C14H17N5O
  • Molecular Weight: Approximately 273.32 g/mol

The structure features a piperazine ring connected to a pyrimidine base, which is essential for its binding affinity to the target kinase. The spatial arrangement and functional groups contribute to its specificity towards p70 ribosomal S6 kinase 1.

Structural Data

  • Chemical Structure Representation:
    • The compound's structure can be visualized using chemical drawing software or databases such as PubChem or ChemSpider.
Chemical Reactions Analysis

PF-4708671 primarily functions through competitive inhibition of p70 ribosomal S6 kinase 1. In biochemical assays, it has been shown to reduce the phosphorylation of substrates like the ribosomal protein S6, thereby affecting downstream signaling pathways.

Technical Details

  • Reactions with Substrates: In vitro studies demonstrate that PF-4708671 inhibits the incorporation of phosphate into substrate proteins when exposed to ATP in the presence of active S6K1.
  • Assay Conditions: Typical assay conditions include incubating purified S6K1 with varying concentrations of PF-4708671 and measuring phosphorylation levels using scintillation counting techniques.
Mechanism of Action

PF-4708671 exerts its effects by binding to the ATP-binding site of p70 ribosomal S6 kinase 1, inhibiting its kinase activity. This inhibition leads to decreased phosphorylation of downstream targets involved in protein synthesis and cell proliferation.

Process Data

  • Phosphorylation Sites: Studies indicate that PF-4708671 enhances phosphorylation at Thr229 and Thr389, albeit at reduced levels compared to insulin-like growth factor 1 stimulation.
  • Impact on Cell Cycle: In cancer cell lines such as A549 and NCI-H460, PF-4708671 has been observed to induce cell cycle arrest at the G0-G1 phase, significantly inhibiting cell proliferation and invasion capabilities.
Physical and Chemical Properties Analysis

PF-4708671 exhibits several notable physical and chemical properties:

  • Solubility: Soluble in dimethyl sulfoxide at concentrations exceeding 10 mM.
  • Stability: Stable under typical laboratory conditions; recommended storage below -20°C for extended shelf life.
  • Reactivity: Exhibits high selectivity towards p70 ribosomal S6 kinase 1 with minimal off-target effects in biochemical assays.

Relevant Data

  • pH Stability: The compound maintains stability across a range of physiological pH levels, which is crucial for biological applications.
Applications

PF-4708671 has several significant applications in scientific research:

  • Cancer Research: Its ability to inhibit cell growth makes it a candidate for studying tumor biology and developing new cancer therapies.
  • Neurological Studies: Research indicates potential benefits in models of neurological disorders by modulating protein synthesis pathways.
  • Pharmacological Investigations: Utilized in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion profiles in animal models.

Properties

CAS Number

1255517-76-0

Product Name

PF-4708671

IUPAC Name

2-[[4-(5-ethylpyrimidin-4-yl)piperazin-1-yl]methyl]-6-(trifluoromethyl)-1H-benzimidazole

Molecular Formula

C19H21F3N6

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C19H21F3N6/c1-2-13-10-23-12-24-18(13)28-7-5-27(6-8-28)11-17-25-15-4-3-14(19(20,21)22)9-16(15)26-17/h3-4,9-10,12H,2,5-8,11H2,1H3,(H,25,26)

InChI Key

FBLPQCAQRNSVHB-UHFFFAOYSA-N

SMILES

CCC1=CN=CN=C1N2CCN(CC2)CC3=NC4=C(N3)C=C(C=C4)C(F)(F)F

Solubility

Soluble to 50 mM in DMSO and to 50 mM in ethanol, not soluble in water

Synonyms

PF4708671; PF-4708671; PF 4708671.

Canonical SMILES

CCC1=CN=CN=C1N2CCN(CC2)CC3=NC4=C(N3)C=C(C=C4)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.